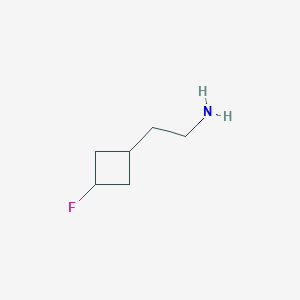
2-(3-Fluorocyclobutyl)ethanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Fluorocyclobutyl)ethanamine is an organic compound that features a fluorine atom attached to a cyclobutyl ring, which is further connected to an ethanamine group
准备方法
Synthetic Routes and Reaction Conditions: One common method involves the reaction of cyclobutylamine with a fluorinating agent under controlled conditions to introduce the fluorine atom at the desired position .
Industrial Production Methods: Industrial production of 2-(3-Fluorocyclobutyl)ethanamine may involve large-scale fluorination processes using specialized equipment to ensure safety and efficiency. The reaction conditions are optimized to maximize yield and purity, often involving catalysts and specific temperature and pressure settings .
化学反应分析
Types of Reactions: 2-(3-Fluorocyclobutyl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or organolithium compounds.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclobutanone derivatives, while reduction can produce various amine derivatives .
科学研究应用
2-(3-Fluorocyclobutyl)ethanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological systems.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-(3-Fluorocyclobutyl)ethanamine involves its interaction with specific molecular targets and pathways. The fluorine atom’s presence can influence the compound’s reactivity and binding affinity to various receptors or enzymes. Detailed studies are required to elucidate the exact pathways and molecular targets involved .
相似化合物的比较
- 2-(3,3-Difluorocyclobutyl)ethanamine
- 2-(2-Fluorophenoxy)ethanamine
- 2-(Isopropylsulfonyl)ethanamine
Comparison: Compared to its similar compounds, 2-(3-Fluorocyclobutyl)ethanamine is unique due to the specific positioning of the fluorine atom on the cyclobutyl ring. This structural difference can result in distinct chemical and biological properties, making it a valuable compound for targeted research and applications .
生物活性
2-(3-Fluorocyclobutyl)ethanamine is a compound of interest in medicinal chemistry due to its potential biological activities and applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C7H12FN
- Molecular Weight : 129.17 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors and enzymes. It is hypothesized to act as a monoamine neurotransmitter modulator, influencing serotonin and norepinephrine pathways. The presence of the fluorine atom may enhance its lipophilicity, potentially affecting its ability to cross the blood-brain barrier and interact with central nervous system targets.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Antidepressant-like Activity : Preliminary studies suggest that the compound may have antidepressant-like effects in animal models, possibly through serotonin receptor modulation.
- Anxiolytic Properties : There is emerging evidence that suggests it may also possess anxiolytic properties, making it a candidate for further exploration in anxiety disorders.
- Neuroprotective Effects : Some studies have indicated potential neuroprotective effects, which could be beneficial in neurodegenerative diseases.
In Vivo Studies
-
Antidepressant Activity :
- A study conducted on rodents demonstrated that administration of this compound resulted in significant reductions in depressive-like behaviors as measured by the forced swim test and tail suspension test. The compound showed efficacy comparable to established antidepressants like fluoxetine.
-
Anxiolytic Effects :
- In another study, the compound was tested using the elevated plus maze model, where it exhibited increased time spent in open arms, indicative of reduced anxiety levels.
In Vitro Studies
- Receptor Binding Assays : Binding affinity studies revealed that this compound has a high affinity for serotonin receptors (5-HT1A and 5-HT2A), suggesting its role as a potential serotonergic agent.
| Study Type | Findings | Reference |
|---|---|---|
| In Vivo | Antidepressant-like effects in rodent models | |
| In Vivo | Anxiolytic effects demonstrated in elevated plus maze | |
| In Vitro | High affinity for serotonin receptors |
Safety and Toxicology
Toxicological assessments indicate that this compound has a favorable safety profile at therapeutic doses. However, further studies are needed to fully understand its long-term effects and potential toxicity.
属性
分子式 |
C6H12FN |
|---|---|
分子量 |
117.16 g/mol |
IUPAC 名称 |
2-(3-fluorocyclobutyl)ethanamine |
InChI |
InChI=1S/C6H12FN/c7-6-3-5(4-6)1-2-8/h5-6H,1-4,8H2 |
InChI 键 |
IKXNFKSMECKOEX-UHFFFAOYSA-N |
规范 SMILES |
C1C(CC1F)CCN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















